Antcin A
Overview
Description
This compound has garnered significant attention due to its potent pharmacological activities, including anti-inflammatory, anti-oxidant, and anti-cancer properties . Antcin A is one of several antcins identified in Antrodia camphorata, which is endemic to Taiwan and has been used in traditional medicine for centuries .
Preparation Methods
Synthetic Routes and Reaction Conditions
The isolation of Antcin A typically involves extracting the fruiting bodies of Antrodia camphorata. The extraction process includes solvent extraction, followed by chromatographic techniques to purify the compound
Industrial Production Methods
Industrial production of this compound focuses on cultivating Antrodia camphorata under controlled conditions to maximize yield. This involves optimizing growth media, temperature, humidity, and other environmental factors to enhance the production of this compound and other bioactive compounds .
Chemical Reactions Analysis
Types of Reactions
Antcin A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its pharmacological properties or to study its behavior under different conditions .
Common Reagents and Conditions
Reduction: Reducing agents like sodium borohydride can reduce this compound, resulting in reduced forms of the compound.
Substitution: Substitution reactions involving halogens or other functional groups can be carried out using appropriate reagents and catalysts.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives are often studied for their enhanced or altered pharmacological activities .
Scientific Research Applications
Chemistry: Antcin A serves as a model compound for studying steroid-like structures and their chemical behavior.
Medicine: this compound has shown promise in treating inflammatory diseases, cancer, and liver disorders. .
Mechanism of Action
Antcin A exerts its effects by mimicking glucocorticoids, which are steroid hormones involved in regulating inflammation and immune responses . The compound binds to glucocorticoid receptors in the cytoplasm, leading to the translocation of the receptor complex into the nucleus. This interaction initiates the suppression of pro-inflammatory genes and the activation of anti-inflammatory pathways . Additionally, this compound inhibits the assembly and activation of the NLRP3 inflammasome, further contributing to its anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- Antcin B
- Antcin C
- Antcin H
- Antcin I
- Antcin M
Uniqueness of Antcin A
While all antcins share a similar steroid-like structure, this compound is unique due to its pronounced anti-inflammatory and anti-cancer activities . Its ability to mimic glucocorticoids and inhibit the NLRP3 inflammasome sets it apart from other antcins, making it a particularly valuable compound for therapeutic applications .
Properties
IUPAC Name |
(2S,6R)-2-methyl-3-methylidene-6-[(4S,5S,10S,13R,14R,17R)-4,10,13-trimethyl-3,11-dioxo-2,4,5,6,7,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]heptanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H42O4/c1-16(18(3)27(32)33)7-8-17(2)21-11-12-23-20-9-10-22-19(4)24(30)13-14-28(22,5)26(20)25(31)15-29(21,23)6/h17-19,21-23H,1,7-15H2,2-6H3,(H,32,33)/t17-,18+,19+,21-,22+,23+,28+,29-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTSUWKBKPMVEBO-QNMMDLTMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CCC3=C(C2(CCC1=O)C)C(=O)CC4(C3CCC4C(C)CCC(=C)C(C)C(=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]2CCC3=C([C@]2(CCC1=O)C)C(=O)C[C@]4([C@H]3CC[C@@H]4[C@H](C)CCC(=C)[C@H](C)C(=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H42O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20659014 | |
Record name | (4alpha,5alpha,25S)-4-Methyl-3,11-dioxoergosta-8,24(28)-dien-26-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20659014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
163597-24-8 | |
Record name | (4alpha,5alpha,25S)-4-Methyl-3,11-dioxoergosta-8,24(28)-dien-26-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20659014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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